Methyl 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetate is an organic compound with the molecular formula C16H23NO5S. It is known for its unique chemical structure, which includes a cyclohexylsulfamoyl group attached to a phenoxyacetate moiety. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetate typically involves the following steps:
Formation of the Phenoxyacetate Moiety: The phenoxyacetate moiety can be synthesized by reacting 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Introduction of the Cyclohexylsulfamoyl Group: The cyclohexylsulfamoyl group is introduced by reacting the phenoxyacetate intermediate with cyclohexylamine and sulfuryl chloride under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems ensures precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetates.
Scientific Research Applications
Methyl 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetate involves its interaction with specific molecular targets. The cyclohexylsulfamoyl group is known to interact with enzymes and receptors, modulating their activity. The phenoxyacetate moiety can influence the compound’s solubility and bioavailability, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Methyl 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetate can be compared with other similar compounds, such as:
Methyl 2-[4-(cyclohexylsulfamoyl)phenoxy]acetate: Lacks the methyl group on the phenyl ring, which can affect its reactivity and biological activity.
Methyl 2-[4-(sulfamoyl)-2-methylphenoxy]acetate: Lacks the cyclohexyl group, which can influence its solubility and interaction with molecular targets.
The presence of both the cyclohexylsulfamoyl and methyl groups in this compound makes it unique, providing a balance of properties that enhance its utility in various applications.
Properties
IUPAC Name |
methyl 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-12-10-14(8-9-15(12)22-11-16(18)21-2)23(19,20)17-13-6-4-3-5-7-13/h8-10,13,17H,3-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWZHIUVZZNERD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.